

Cyclopentylphenylacetic acid basic properties

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Compound of Interest

Compound Name: *Cyclopentylphenylacetic acid*

Cat. No.: *B1219947*

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An In-depth Technical Guide on the Core Properties of **Cyclopentylphenylacetic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylphenylacetic acid, also known as α -phenylcyclopentaneacetic acid, is a carboxylic acid derivative with a molecular structure featuring a cyclopentyl ring and a phenyl group attached to the alpha carbon of an acetic acid moiety. This compound is of significant interest in medicinal chemistry and organic synthesis, primarily serving as a key intermediate in the development of various pharmaceuticals.^[1] Its structural characteristics, particularly its chirality, play a crucial role in its biological activity and applications. This guide provides a comprehensive overview of the fundamental properties of **cyclopentylphenylacetic acid**, including its physicochemical characteristics, spectroscopic data, synthesis protocols, and known biological relevance.

Chemical and Physical Properties

Cyclopentylphenylacetic acid is a solid at room temperature, with its appearance described as a tan crystalline powder.^[1] It is soluble in organic solvents such as methanol and ethanol.^[1]

Table 1: Physical and Chemical Properties of **Cyclopentylphenylacetic Acid**

Property	Value	Reference
CAS Number	3900-93-4	[1]
Molecular Formula	C ₁₃ H ₁₆ O ₂	[1]
Molecular Weight	204.26 g/mol	
Melting Point	98-100 °C	
Appearance	Tan crystalline powder	[1]
Solubility	Soluble in methanol and 95% ethanol	[1]
InChI Key	BCJIDGDYYYBNNB-UHFFFAOYSA-N	
SMILES	OC(=O)C(C1CCCC1)c2ccccc2	

Spectroscopic Data

The structural elucidation of **cyclopentylphenylacetic acid** is supported by various spectroscopic techniques. Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are publicly available through databases such as PubChem.

Table 2: Summary of Spectroscopic Data for **Cyclopentylphenylacetic Acid**

Technique	Key Features and Observations	Database Source
¹ H NMR	Signals corresponding to the protons of the phenyl and cyclopentyl rings, as well as the methine and carboxylic acid protons.	PubChem
¹³ C NMR	Resonances for the carbon atoms of the phenyl and cyclopentyl rings, the methine carbon, and the carboxyl carbon.	PubChem
Infrared (IR) Spectroscopy	Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and C-H stretches of the aromatic and aliphatic moieties.	PubChem
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the structure.	PubChem

Experimental Protocols

Synthesis of Cyclopentylphenylacetic Acid via the Willgerodt-Kindler Reaction

A common and effective method for the synthesis of aryl-substituted acetic acids from the corresponding ketones is the Willgerodt-Kindler reaction. This protocol outlines the synthesis of **cyclopentylphenylacetic acid** from cyclopentyl phenyl ketone.

Materials:

- Cyclopentyl phenyl ketone
- Sulfur
- Morpholine
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Organic solvent (e.g., toluene or xylene)
- Standard laboratory glassware and heating apparatus

Procedure:

- Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine cyclopentyl phenyl ketone, elemental sulfur, and morpholine. The molar ratio of ketone:sulfur:morpholine is typically 1:2:2.
- Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is generally complete within several hours.
- Upon completion, cool the reaction mixture to room temperature.
- Hydrolysis: Add an aqueous solution of sodium hydroxide to the reaction mixture.
- Heat the mixture to reflux to hydrolyze the intermediate thioamide. This step may take several hours.
- After hydrolysis is complete, cool the reaction mixture.
- Work-up: Acidify the cooled reaction mixture with hydrochloric acid to a pH of approximately 2. This will precipitate the crude **cyclopentylphenylacetic acid**.
- Purification: Collect the crude product by vacuum filtration and wash with cold water.

- Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **cyclopentylphenylacetic acid**.

Biological Significance and Signaling Pathways

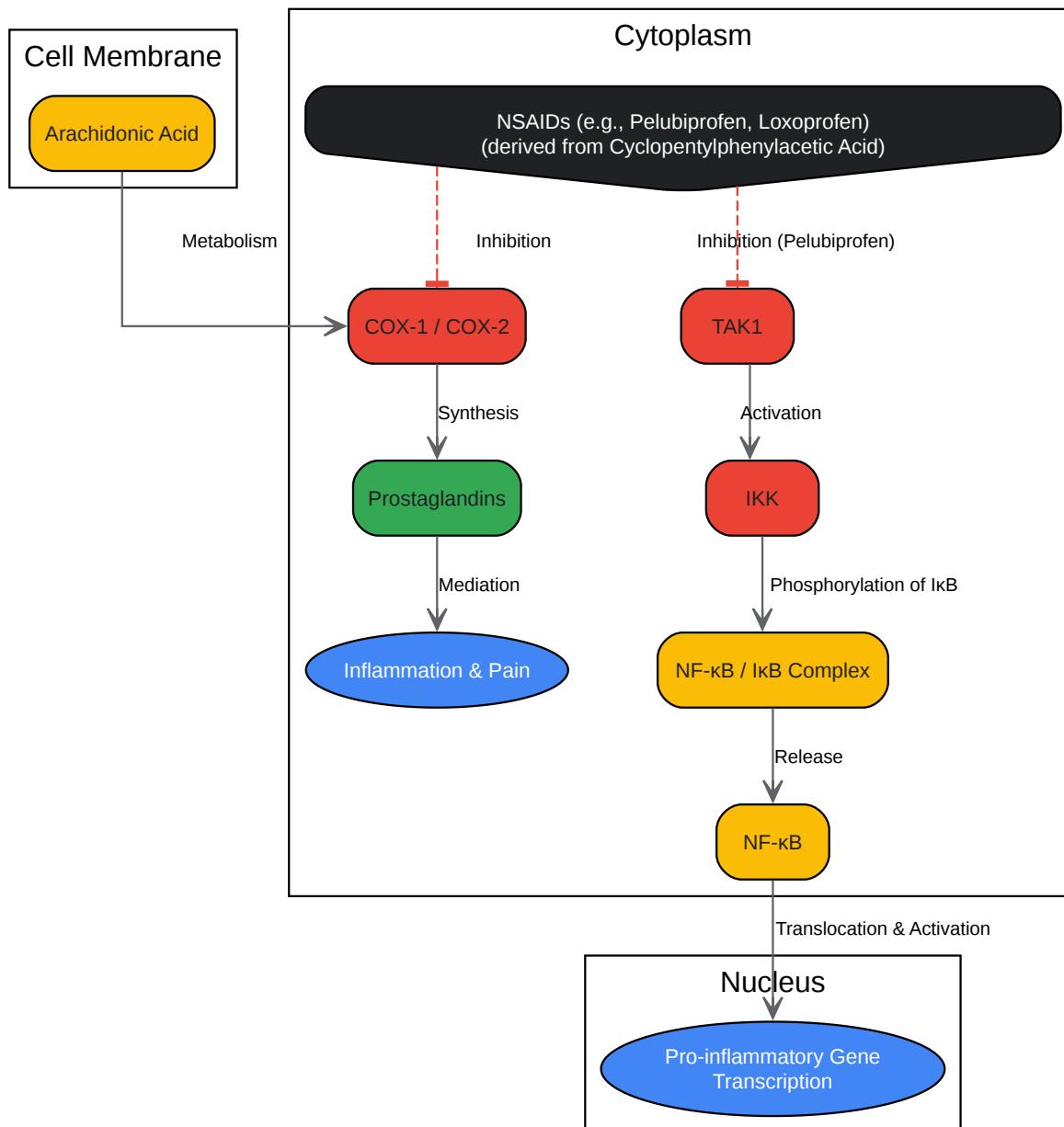
Cyclopentylphenylacetic acid is a precursor for the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), including pelubiprofen and loxoprofen. The biological activity of these derivatives provides insight into the potential, albeit likely indirect, mechanisms of action related to the parent compound.

The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, NSAIDs reduce the production of prostaglandins, thereby exerting their anti-inflammatory and analgesic effects.

Furthermore, pelubiprofen has been shown to inhibit the TAK1-IKK-NF- κ B signaling pathway. This pathway is a critical regulator of the inflammatory response. Inhibition of this pathway leads to a downstream reduction in the expression of pro-inflammatory genes.

Inferred Signaling Pathway for NSAID Action

The following diagram illustrates the general signaling pathway targeted by NSAIDs derived from **cyclopentylphenylacetic acid**.



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Figure 1: Inferred signaling pathway for NSAIDs derived from **cyclopentylphenylacetic acid**.

Disclaimer: This technical guide is intended for informational purposes for a scientific audience. The experimental protocols are generalized and should be adapted and optimized based on specific laboratory conditions and safety protocols. The information on biological activity is based on derivatives of **cyclopentylphenylacetic acid** and may not be directly applicable to the parent compound itself.

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References

- 1. pelubiprofen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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